molecular formula C16H20N2O3 B12922095 9-Acridinol, 3-(aminomethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy- CAS No. 627091-44-5

9-Acridinol, 3-(aminomethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-

Cat. No.: B12922095
CAS No.: 627091-44-5
M. Wt: 288.34 g/mol
InChI Key: FYJWRTVJNWVXSJ-UHFFFAOYSA-N
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Description

The compound 9-acridinol, 3-(aminomethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy- is a tricyclic heterocyclic molecule featuring:

  • Acridinol core: A fused aromatic system comprising two benzene rings and a pyridine-like ring.
  • 6,7-dimethoxy groups on the aromatic rings, influencing electron density and steric interactions. While direct synthesis data for this compound are absent in the provided evidence, analogous acridine derivatives (e.g., 10-methylacridinium-9-yl derivatives) have been synthesized via derivatization of amino and imino groups .

Properties

CAS No.

627091-44-5

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

3-(aminomethyl)-6,7-dimethoxy-2,3,4,10-tetrahydro-1H-acridin-9-one

InChI

InChI=1S/C16H20N2O3/c1-20-14-6-11-13(7-15(14)21-2)18-12-5-9(8-17)3-4-10(12)16(11)19/h6-7,9H,3-5,8,17H2,1-2H3,(H,18,19)

InChI Key

FYJWRTVJNWVXSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C3=C(N2)CC(CC3)CN)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroacridin-9-ol typically involves multiple steps, starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroacridin-9-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity.

    Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-(Aminomethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroacridin-9-ol has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroacridin-9-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and dimethoxy groups play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acridine Derivatives with Amino/Methoxy Substituents

Key Compounds from :
Compound Name Substituents Melting Point (°C) Notes
9-Amino-7-methoxy-1,2,3,4-tetrahydroacridine (2e) 7-methoxy, 9-amino 206–208 Lower methoxy substitution compared to target compound
9-Amino-1,2,3,4-tetrahydroacridine (2a) No methoxy, 9-amino 179–181 Baseline for acridine derivatives

Comparison Insights :

  • The 3-(aminomethyl) group introduces a flexible side chain absent in simpler 9-amino derivatives (e.g., 2a), which may improve binding interactions in biological systems.

Isoquinoline Derivatives with 6,7-Dimethoxy Groups

Key Compounds from and :
Compound Name Core Structure Substituents Application/Synthesis
2-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Isoquinoline 6,7-dimethoxy, 2-chloro Intermediate in alkaloid synthesis
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Isoquinoline 6,7-dimethoxy Structural analog to opioid precursors

Comparison Insights :

  • Heterocycle Core: The isoquinoline core (bicyclic) lacks the extended conjugation of the acridinol tricyclic system, reducing aromatic stabilization and altering UV-vis absorption profiles.
  • Functional Groups: Both classes share 6,7-dimethoxy substituents, but the target compound’s aminomethyl group contrasts with isoquinoline’s typical nitrogen positioning, affecting protonation states and intermolecular interactions.

Coumarin and Tetralin Derivatives (–6)

Compounds like coumatetralyl (4-hydroxy-3-(1,2,3,4-tetrahydro-1-naphthyl)coumarin) and brodifacoum feature tetralin moieties but are pharmacologically distinct as anticoagulants. Their structural dissimilarity to the acridinol system highlights the role of core heterocycles in defining biological activity.

Data Tables

Table 1: Physical Properties of Acridine Derivatives

Compound Name Substituents Melting Point (°C) Reference
9-Acridinol, 3-(aminomethyl)-6,7-dimethoxy- 3-aminomethyl, 6,7-dimethoxy N/A*
9-Amino-7-methoxy-1,2,3,4-tetrahydroacridine 7-methoxy, 9-amino 206–208
9-Amino-1,2,3,4-tetrahydroacridine 9-amino 179–181

Table 2: Comparison of Heterocyclic Cores

Core Structure Aromatic Rings Nitrogen Position Key Derivatives
Acridinol 3 Central pyridine Target compound, 10-methylacridinium
Isoquinoline 2 Position 2 6,7-Dimethoxy derivatives
Coumarin 2 Lactone oxygen Coumatetralyl, brodifacoum

Research Findings and Implications

  • Aminomethyl Functionality: This group may confer higher water solubility compared to non-aminated acridines (e.g., 2a) , though experimental validation is needed.
  • Synthetic Challenges : Derivatives like 10-methylacridinium-9-ylidenes require specialized reagents (e.g., triphenylphosphorane), suggesting similar complexity for synthesizing the target compound.

Biological Activity

9-Acridinol, 3-(aminomethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy- is a compound of significant interest due to its potential biological activities, particularly in neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and related pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C14H18N2O2
  • Molecular Weight : 246.30 g/mol

The structure features an acridine backbone with methoxy groups and an aminomethyl substituent that may influence its biological activity.

Research indicates that compounds related to 9-acridinol derivatives exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic neurotransmission, making these compounds potential candidates for treating neurodegenerative diseases such as Alzheimer's disease.

Inhibition of Acetylcholinesterase

In vitro studies have shown that 9-amino-1,2,3,4-tetrahydroacridin-1-ols (which include the compound of interest) inhibit AChE effectively. For instance:

  • IC50 Values : The inhibition constant values for similar compounds have been reported around 0.070 µM for noradrenaline uptake and 0.30 µM for dopamine uptake . These values suggest potent activity in modulating neurotransmitter levels.

Biological Activity in Animal Models

Animal studies have demonstrated the efficacy of these compounds in reversing cognitive deficits induced by various agents:

  • Scopolamine-Induced Memory Impairment : In a model using mice subjected to scopolamine for memory impairment, treatment with 9-acridinol derivatives improved retention in passive avoidance tasks .
  • Ibotenic Acid Lesions : Compounds like (+/-)-9-amino-1,2,3,4-tetrahydroacridin-1-ol maleate have shown effectiveness in reversing deficits caused by ibotenic acid lesions in the nucleus basalis magnocellularis .

Case Studies and Clinical Trials

Several derivatives of 9-acridinol are undergoing clinical evaluation:

  • HP-029 and HP-128 : These compounds are currently in phase II and phase I clinical trials respectively for Alzheimer's disease treatment. They have demonstrated lower acute toxicity compared to tacrine (THA), a previously used AChE inhibitor .

Comparative Biological Activity

The following table summarizes the biological activity of various acridinol derivatives:

Compound NameAChE Inhibition IC50 (µM)Cognitive Model TestedEfficacy Observed
(+/-)-9-amino-1,2,3,4-tetrahydroacridin-1-ol maleate0.070Scopolamine-induced memory impairmentSignificant improvement
(+/-)-9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol maleate0.30Ibotenic acid lesion modelReversal of deficits

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